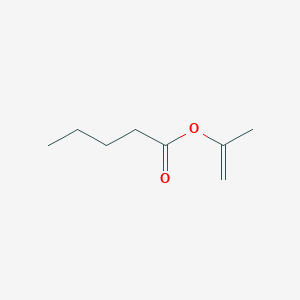

Isoprenyl pentanoate

Description

Isoprenyl pentanoate, with the chemical formula C₁₀H₁₈O₂, is an ester that combines an isoprenyl group with a pentanoate moiety. Its IUPAC name is 3-methyl-2-buten-1-yl pentanoate. The study of this compound provides a window into the broader categories of isoprenoids and pentanoate esters, both of which are significant in various scientific and industrial domains.

Isoprenoids, also known as terpenoids, represent one of the most extensive and diverse classes of naturally occurring organic compounds. creative-proteomics.com They are all derived from the fundamental five-carbon building block, isoprene (B109036) (or more accurately, its activated forms, isopentenyl diphosphate (B83284) and dimethylallyl diphosphate). creative-proteomics.comnih.gov This class of compounds is vast, encompassing everything from essential vitamins and hormones to natural rubber. creative-proteomics.com

Isoprenyl pentanoate is structurally a hemiterpenoid ester. The "isoprenyl" portion of the molecule, also known as a prenyl group, is a five-carbon chain derived from isoprene. This structural feature firmly places Isoprenyl pentanoate within the isoprenoid family. Volatile isoprenoids, including esters like Isoprenyl pentanoate, are known to play crucial roles in plant biology, acting as signaling molecules, defense compounds, and attractants for pollinators. tandfonline.com

Pentanoate esters, also known as valerate (B167501) esters, are characterized by the presence of a five-carbon carboxylate chain. These esters are frequently found in nature as volatile compounds in fruits and flowers, contributing to their characteristic aromas. tandfonline.com For instance, they have been identified as volatile components in Habanero peppers (Capsicum chinense). tandfonline.com In biological systems, these esters can act as semiochemicals, which are chemicals involved in the communication between organisms. nih.govplantprotection.plresearchgate.net

In the realm of chemical synthesis, pentanoate esters are valuable intermediates and products. The ester functional group is a key target for various chemical transformations. The synthesis of pentanoate esters, often through methods like Fischer esterification, is a fundamental reaction in organic chemistry. chemguide.co.uk This process typically involves the reaction of pentanoic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukresearchgate.netresearchgate.net Industrially, esters of this type find applications as fragrances, flavorings, and solvents. nih.gov Furthermore, isoprenoid esters are being explored for their potential as biofuels. nih.govresearchgate.net

Detailed Research Findings

While dedicated research focusing exclusively on Isoprenyl pentanoate is limited, its properties and synthesis can be understood through the analysis of its constituent parts and related compounds.

Physicochemical Properties of Isoprenyl Pentanoate

A compilation of calculated physicochemical properties for Isoprenyl pentanoate is presented in the interactive table below. These values are derived from computational models and provide an estimation of the compound's physical behavior.

| Property | Value | Unit | Source |

| Molecular Weight | 170.25 | g/mol | |

| Formula | C₁₀H₁₈O₂ | ||

| Normal Boiling Point (Tboil) | 455.29 | K | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 41.97 | kJ/mol | Joback Calculated |

| Critical Temperature (Tc) | 637.18 | K | Joback Calculated |

| Critical Pressure (Pc) | 2790.61 | kPa | Joback Calculated |

| LogP (Octanol/Water Partition Coefficient) | 2.253 | Crippen Calculated |

This data is computationally generated and serves as an estimation. chemeo.com

Synthesis of Isoprenyl Pentanoate

The synthesis of Isoprenyl pentanoate can be achieved through the esterification of pentanoic acid and isoprenol (also known as prenol or 3-methyl-2-buten-1-ol). A common laboratory and industrial method for this type of reaction is the Fischer esterification. chemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid and alcohol, typically with a strong acid like sulfuric acid, to form the ester and water. chemguide.co.uk The reversible nature of the reaction often requires the removal of water to drive the equilibrium towards the product. chemguide.co.uk

Structure

3D Structure

Properties

CAS No. |

69638-96-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

prop-1-en-2-yl pentanoate |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-8(9)10-7(2)3/h2,4-6H2,1,3H3 |

InChI Key |

UFLBUFFOFIVMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC(=C)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Isoprenyl Pentanoate

Chemical Synthesis Approaches

The formation of the ester bond in isoprenyl pentanoate is the central transformation in its chemical synthesis. This can be accomplished through several strategies, including direct esterification, enzyme-catalyzed reactions, and convergent synthetic designs.

Esterification Reactions for Isoprenyl Pentanoate Production

The most direct method for synthesizing isoprenyl pentanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of isoprenol (3-methyl-3-buten-1-ol) with pentanoic acid. libretexts.org The reaction is an equilibrium process where the alcohol and carboxylic acid react to form an ester and water. cerritos.eduorganic-chemistry.org

The general reaction is as follows: CH3(CH2)3COOH + (CH3)2C=CHCH2OH ⇌ CH3(CH2)3COOCH2CH=C(CH3)2 + H2O

To favor the formation of the isoprenyl pentanoate product, the equilibrium must be shifted to the right. This is typically achieved by using one of the reactants, usually the less expensive one, in excess or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of pentanoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The oxygen atom of the isoprenol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield isoprenyl pentanoate and regenerate the acid catalyst.

| Reaction Component | Role in Synthesis |

| Isoprenol | Alcohol reactant |

| Pentanoic Acid | Carboxylic acid reactant |

| Acid Catalyst (e.g., H₂SO₄) | Protonates the carboxylic acid to activate it |

| Heat | Provides the necessary activation energy |

| Water Removal | Shifts the equilibrium towards the product |

Chemo-Enzymatic Syntheses Incorporating Pentanoate Moieties

Chemo-enzymatic synthesis offers a greener alternative to traditional chemical methods, often providing higher selectivity and operating under milder reaction conditions. scispace.com Lipases (EC 3.1.1.3) are a class of enzymes widely used for catalyzing esterification reactions in organic media. scielo.brmdpi.com The synthesis of flavor esters, which are structurally similar to isoprenyl pentanoate, has been extensively studied using immobilized lipases such as Candida antarctica Lipase B (CALB), often commercialized as Novozym 435. scispace.comscielo.br

In a typical chemo-enzymatic process for producing isoprenyl pentanoate, isoprenol and pentanoic acid would be dissolved in a suitable organic solvent, and an immobilized lipase would be added as the catalyst. The use of a solvent-free system is also a possibility. utm.my The reaction parameters, including temperature, substrate molar ratio, enzyme loading, and reaction time, are optimized to achieve high conversion rates. scispace.comutm.my For example, studies on similar short-chain esters have shown optimal temperatures around 40°C and reaction times ranging from a few hours to a full day. utm.mynih.gov The enzymatic approach is valued for producing "natural" flavor and fragrance compounds. scielo.br

| Parameter | Typical Range/Condition | Impact on Synthesis |

| Enzyme | Immobilized Lipase (e.g., CALB) | Catalyzes the ester bond formation |

| Temperature | 30-50°C | Affects enzyme activity and reaction rate nih.gov |

| Substrates | Isoprenol, Pentanoic Acid | Reactants for the esterification |

| Solvent | Organic (e.g., heptane) or solvent-free | Affects substrate solubility and enzyme stability scielo.br |

| Molar Ratio | Often 1:1 | Influences reaction equilibrium and yield scielo.br |

Convergent Synthetic Strategies Utilizing Isoprenoid Building Blocks and Pentanoic Acid Derivatives

For a molecule like isoprenyl pentanoate, a convergent strategy would involve preparing the isoprenoid and pentanoate fragments separately and then coupling them. While a simple esterification is already quite direct, the principles of convergent synthesis can be applied, especially if either fragment requires modification.

Preparation of the Isoprenoid Building Block: Isoprenol itself can be considered the building block. Alternatively, it could be converted to a more reactive derivative, such as an isoprenyl halide, although this is less common for simple esterifications.

Preparation of the Pentanoic Acid Derivative: Pentanoic acid could be activated to facilitate the final coupling reaction. This could involve converting it to an acid chloride (pentanoyl chloride) or an anhydride.

Fragment Coupling: The activated pentanoic acid derivative would then be reacted with isoprenol to form the final ester. This final coupling step avoids the equilibrium limitations of Fischer esterification.

This strategy contrasts with a linear approach where, for instance, a smaller carbon chain might be built up and then functionalized sequentially to create the final product. For isoprenyl pentanoate, the convergent joining of the two readily available C5 fragments (isoprenol and pentanoic acid) is the most logical and efficient synthetic route, which is embodied by the Fischer esterification and chemo-enzymatic methods.

Biosynthesis of Isoprenoid Precursors Relevant to Isoprenyl Structures

The five-carbon "isoprenyl" unit of isoprenyl pentanoate is derived from a class of molecules called isoprenoids (or terpenes). nih.gov All isoprenoids are synthesized from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). google.com One of the primary metabolic routes for producing these essential precursors is the Mevalonate (B85504) (MVA) pathway. nih.gov

Mevalonate Pathway (MVA Pathway)

The MVA pathway is an essential metabolic pathway found in eukaryotes, archaea, and some bacteria. nih.gov It converts the simple two-carbon unit of acetyl-CoA into the five-carbon isoprenoid precursors, IPP and DMAPP. google.com

The MVA pathway begins with acetyl-CoA, a central molecule in metabolism. The initial steps involve the sequential condensation of three acetyl-CoA molecules to form a six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org

The key enzymatic steps are:

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. researchgate.net

Formation of HMG-CoA: A third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to produce HMG-CoA. This step is catalyzed by HMG-CoA synthase. researchgate.net

Reduction of HMG-CoA to Mevalonate: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), using NADPH as a reducing agent. This is the rate-limiting step of the MVA pathway and is the target of statin drugs. wikipedia.org

From mevalonate, a series of phosphorylation and decarboxylation reactions ultimately lead to the production of IPP, which can then be isomerized to DMAPP. google.com These C5 units are the fundamental building blocks for all isoprenoid compounds, including the isoprenol precursor of isoprenyl pentanoate.

| Enzyme | Reaction Catalyzed | Substrate(s) | Product |

| Acetoacetyl-CoA thiolase | Condensation | 2 x Acetyl-CoA | Acetoacetyl-CoA |

| HMG-CoA synthase | Condensation | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |

| HMG-CoA reductase | Reduction | HMG-CoA | Mevalonate |

Microbial Synthesis of Isoprenoid Precursors in Engineered Systems

The microbial production of isoprenoids has become a significant focus of metabolic engineering and synthetic biology nih.govnih.govfrontiersin.org. By reconstructing these biosynthetic pathways in genetically tractable hosts like Escherichia coli and Saccharomyces cerevisiae, complex isoprenoids can be produced from simple, renewable feedstocks like sugars nih.govresearchgate.net.

Engineered microbial systems often involve the heterologous expression of genes from either the MVA or MEP pathways to enhance the supply of IPP and DMAPP core.ac.uk. Strategies include overexpressing rate-limiting enzymes, balancing the expression of pathway components, and eliminating competing metabolic pathways to divert carbon flux towards isoprenoid production oup.com. The MVA pathway has been a frequent target for engineering due to it being less tightly regulated in some hosts compared to the native MEP pathway . These engineered microbes serve as cellular factories, providing a scalable and sustainable platform for producing the isoprenoid precursors necessary for the synthesis of compounds like isoprenyl pentanoate plos.orgprinceton.edu.

Enzymatic Esterification in Biosynthetic Contexts

The final step in the biosynthesis of isoprenyl pentanoate is the esterification of an isoprenyl alcohol (such as prenol or isoprenol) with pentanoic acid (valeric acid) or its activated form, pentanoyl-CoA. This reaction is catalyzed by a class of enzymes known as acyltransferases.

Specifically, alcohol acyltransferases (AATs) are responsible for the synthesis of a wide variety of esters in nature, contributing significantly to the flavors and aromas of fruits and other natural products. AATs catalyze the condensation of an alcohol with an acyl-CoA molecule. In the context of isoprenyl pentanoate, an AAT would facilitate the reaction between an isoprenyl alcohol and pentanoyl-CoA. While many AATs exhibit specificity for certain substrates, others are known to be promiscuous, accepting a range of alcohol and acyl-CoA substrates, which allows for the synthesis of a diverse array of esters nih.govresearchgate.net.

Alternatively, lipases and esterases can also catalyze esterification reactions. These enzymes can be used as biocatalysts, often in non-aqueous media, to synthesize flavor esters from a carboxylic acid and an alcohol nih.govmdpi.com. The biocatalytic production of such "natural" flavors is of significant interest to the food and fragrance industries cnr.it. Therefore, the enzymatic formation of isoprenyl pentanoate likely involves the action of an AAT or a similar biocatalyst capable of utilizing isoprenol and a C5 acyl donor.

Biological Roles and Interactions in Non Human Organisms and in Vitro Systems

Modulatory Effects on Cellular Processes

Isoprenoids are crucial for numerous cellular activities, including cell membrane formation, protein modification, and the regulation of gene expression. nih.gov Their influence extends to fundamental processes such as intracellular oxidation, metabolic energy, inflammatory responses, and cellular signaling pathways.

Influence on Intracellular Oxidation and Metabolic Energy in Model Organisms (e.g., Yeast)

Conversely, the introduction of certain isoprenoid compounds can influence cellular energy metabolism. For instance, the isoprenoid alcohol farnesol has been shown to induce the generation of reactive oxygen species (ROS) in yeast by indirectly inhibiting the mitochondrial electron transport chain. nih.gov This increase in intracellular oxidation is a primary cause of farnesol-induced growth inhibition. nih.gov This demonstrates that while the synthesis of isoprenoids is energy-demanding, external isoprenyl compounds can perturb the very energy-producing pathways they depend on.

| Isoprenoid-Related Process | Effect on Yeast Cellular Energy & Oxidation | Citation |

| Isoprenoid Biosynthesis | High demand for ATP, NADPH, and acetyl-CoA. | nih.gov |

| Farnesol Exposure | Promotes dose-dependent generation of Reactive Oxygen Species (ROS). | nih.gov |

| Farnesol Exposure | Indirectly inhibits the mitochondrial electron transport chain. | nih.gov |

| Atorvastatin (Isoprenoid Pathway Inhibitor) | Reduces levels of Coenzyme Q and heme A, impacting mitochondrial function. | oup.com |

Modulation of Inflammatory Pathways by Isoprenyl Compounds

Isoprenyl compounds have demonstrated significant capabilities in modulating inflammatory pathways in various in vitro models. A shortage of endogenous isoprenoids, often resulting from a blockage in the mevalonate (B85504) pathway, is linked to triggering inflammatory responses, mitochondrial damage, and oxidative stress. mdpi.com

Exogenous isoprenoids, such as geraniol, farnesol, and geranylgeraniol, have been shown to counteract these effects. In a murine monocytic cell line model, these compounds were able to rescue an inflammatory phenotype by modulating the production of pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α. mdpi.com Furthermore, certain isoprenoids, including phytol and geranylgeraniol, exhibit antioxidant activity by significantly decreasing levels of nitric oxide (NO), an important oxidative marker in inflammatory processes. mdpi.com The anti-inflammatory properties of these compounds are believed to be supported by their antioxidant capabilities, which help to counteract mitochondrial dysfunction. mdpi.com The modulation of inflammatory pathways can be associated with G-protein and non-G-protein pathways, such as those mediated by PPAR, Toll-like receptors, and TNF-alpha receptors. google.com

| Isoprenyl Compound | Observed Anti-Inflammatory Effect (in vitro) | Citation |

| Geraniol, Farnesol, Geranylgeraniol | Affects the production of cytokines (IL-1β, IL-18, TNF-α). | mdpi.com |

| Phytol, Geranylgeraniol, Lycopene | Exerted anti-oxidant activity by decreasing nitric oxide (NO) production. | mdpi.com |

| General Isoprenyl Compounds | Can inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α). | google.comnih.gov |

| Statins (via isoprenoid depletion) | Regulate pro-inflammatory molecules like inducible nitric oxide synthase (iNOS). | nih.gov |

Regulation of Signal Transduction and Cellular Homeostasis by Isoprenoids

Isoprenoids are integral to the regulation of signal transduction and the maintenance of cellular homeostasis. nih.gov A key mechanism through which they exert this control is protein prenylation, a post-translational modification where an isoprenoid lipid (farnesyl pyrophosphate or geranylgeranyl pyrophosphate) is attached to a protein. nih.govnih.gov This process is catalyzed by enzymes called prenyltransferases. nih.gov

The addition of the lipophilic prenyl group helps anchor proteins to cell membranes, which is essential for their function in mediating protein-protein interactions and signal transduction. nih.gov Many important intracellular proteins, particularly small GTPases that act as molecular switches in a multitude of signaling pathways, require prenylation to be active. nih.govnih.gov By controlling the location and interaction of these signaling proteins, isoprenoids play a fundamental role in governing cellular processes like growth, differentiation, and cytoskeletal organization. nih.gov Isoprene (B109036) itself has been proposed to act as a signaling molecule that can alter gene expression to mediate its effects. nih.gov Dysregulation of isoprenoid levels can disrupt these signaling pathways and compromise cellular homeostasis. nih.gov

Antimicrobial and Tyrosinase Inhibitory Activities in Non-Human Assays

In in vitro assays, various isoprenyl compounds have been evaluated for their potential as antimicrobial agents and as inhibitors of the enzyme tyrosinase.

The attachment of an isoprenyl (or prenyl) group to other molecules, such as flavonoids, is recognized for conferring antimicrobial properties. asm.org For example, a polyamino-isoprenyl compound, NV716, acts as an antibiotic enhancer. While inactive on its own, it potentiates the antibacterial activity of other compounds against Gram-negative bacteria by permeabilizing the outer membrane, which allows for increased inhibitor accumulation inside the cell. nih.govnih.gov

In the context of enzyme inhibition, isoprenoid-substituted compounds have shown potent activity against tyrosinase, a key enzyme in melanin synthesis. researchgate.net A notable example is dalenin, a novel 6-isoprenoid-substituted flavanone isolated from Dalea elegans. In assays using mushroom tyrosinase, dalenin exhibited powerful inhibitory activity.

| Compound | Substrate | IC₅₀ Value (μM) | Type of Inhibition |

| Dalenin | L-tyrosine | 0.26 | Mixed-I Type |

| Dalenin | L-DOPA | 18.61 | Non-competitive |

| Kojic Acid (Control) | L-tyrosine | ~128.7 (calculated) | Competitive |

| Hydroquinone (Control) | L-tyrosine | ~13.5 (calculated) | - |

Data compiled from a study on Dalea elegans.

The results indicated that dalenin was significantly more effective as a monophenolase inhibitor than common agents like hydroquinone and kojic acid. researchgate.net Kinetic studies revealed it to be a reversible, mixed-type or non-competitive inhibitor depending on the substrate used. researchgate.net However, it is noted that the prenylation of some flavonoid molecules with an isoprenyl group does not always enhance their tyrosinase inhibitory activity. nih.gov

Interactions with Enzymes and Proteins

The biological effects of isoprenyl compounds are often mediated by their direct interaction with enzymes and other proteins. Their ability to act as either substrates or inhibitors for crucial enzymes like prenyltransferases is a key area of study.

Substrate or Inhibitor Activity with Prenyltransferase Enzymes

Prenyltransferases are a class of enzymes that catalyze the transfer of an isoprenyl group from a donor molecule, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to an acceptor molecule. uliege.benih.gov These enzymes are central to the biosynthesis of all isoprenoid compounds and the prenylation of proteins. uliege.be

A molecule's ability to act as a substrate for a prenyltransferase depends on its structural similarity to the natural allylic diphosphate (B83284) substrates (e.g., dimethylallyl diphosphate, GPP, FPP). acs.org The enzyme catalyzes a condensation reaction between the allylic substrate and isopentenyl diphosphate (IPP). uliege.be Synthetic isoprenoid analogues have been used extensively as tools to probe the mechanism and structure of these enzymes. eurekaselect.com

Conversely, compounds can be designed to act as inhibitors of prenyltransferases. nih.gov These inhibitors often function by mimicking the substrate or by binding to the peptide-binding site of the enzyme, which reduces the enzyme's affinity for its natural substrates. nih.gov For example, nitrogen-containing bisphosphonates (N-BPs) are pyrophosphate analogs that can inhibit FPP synthase, a key short-chain prenyltransferase, thereby blocking the formation of FPP required for protein prenylation. uliege.beresearchgate.net Given the critical role of prenyltransferases in cellular signaling, their inhibitors are investigated for various therapeutic applications. nih.gov

| Enzyme Class | Function | Example Substrates | Example Inhibitors | Citation |

| Farnesyl Transferase (FTase) | Transfers a 15-carbon farnesyl group to proteins. | Farnesyl Pyrophosphate (FPP) | Tipifarnib, Lonafarnib | nih.govnih.gov |

| Geranylgeranyl Transferase (GGTase) | Transfers a 20-carbon geranylgeranyl group to proteins. | Geranylgeranyl Pyrophosphate (GGPP) | GGTI-298 | researchgate.net |

| FPP Synthase (FPPS) | Synthesizes FPP from IPP and DMAPP. | IPP, DMAPP, GPP | Nitrogen-containing bisphosphonates (e.g., Zoledronate) | uliege.be |

| cis-Prenyltransferases | Synthesize long-chain isoprenoids. | Allylic diphosphate primers, IPP | - | acs.org |

Investigation with Isoprenylcysteine Carboxyl Methyltransferase

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of many key cellular proteins, including the Ras family of GTPases. This methylation is critical for the proper localization and function of these proteins.

Extensive research has been conducted to understand the substrate specificity of ICMT, with studies focusing on various isoprenoid-modified analogs of N-acetyl-S-farnesyl-L-cysteine, the minimal substrate for the enzyme. These investigations have been pivotal in the development of ICMT inhibitors, which are being explored as potential therapeutic agents. However, within the available body of scientific literature, there is no specific mention or investigation of Isoprenyl Pentanoate as a substrate, inhibitor, or modulator of Isoprenylcysteine Carboxyl Methyltransferase. The current understanding of ICMT's interactions is largely centered on isoprenylcysteine derivatives rather than simple isoprenyl esters.

Enzymatic Activity Modulation within Biosynthetic Pathways

The biosynthesis of isoprenoids is fundamental to all domains of life, proceeding through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. These pathways are responsible for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids. The regulation of these pathways is highly complex and involves the modulation of key enzymes to control the flux of metabolites.

While the biological activities of various isoprenoid compounds, including some esters, have been a subject of research, particularly in the context of biofuels and natural product chemistry, the specific role of Isoprenyl Pentanoate as a modulator of enzymatic activity within these or other biosynthetic pathways is not documented. The concept of using specific ester compounds to modulate enzyme activity is an area of scientific interest; however, dedicated studies on Isoprenyl Pentanoate's capacity to do so are not present in the accessible scientific literature.

Degradation Pathways and Environmental Fate of Isoprenyl Pentanoate

Chemical Degradation Mechanisms

Abiotic degradation processes, particularly hydrolysis, play a significant role in the initial breakdown of isoprenyl pentanoate in the environment.

The primary chemical degradation pathway for isoprenyl pentanoate is the hydrolysis of its ester linkage. This reaction involves the cleavage of the bond between the carbonyl carbon and the oxygen of the isoprenyl group, yielding isoprenol and pentanoic acid. The rate and mechanism of this hydrolysis are significantly dependent on the pH of the surrounding medium. epa.govyoutube.com

Carboxylic acid esters can undergo hydrolysis through three primary mechanisms: acid-catalyzed, base-catalyzed (or alkaline), and neutral hydrolysis. epa.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions (typically pH below 2), the reaction is initiated by the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The process is reversible and ultimately results in the formation of pentanoic acid and isoprenol.

Neutral Hydrolysis : In the neutral pH range (approximately 2-8), hydrolysis can still occur, primarily through the action of water acting as a weak nucleophile. epa.gov However, the rate is generally much slower compared to acid- or base-catalyzed conditions.

Base-Catalyzed Hydrolysis : Under basic or alkaline conditions, the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon. epa.govyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt (pentanoate) and isoprenol. This process is generally faster than acid-catalyzed or neutral hydrolysis. epa.gov

The degradation products themselves, pentanoic acid (also known as valeric acid) and isoprenol, have their own environmental fates. Pentanoic acid is known to be readily biodegradable. epa.gov

Table 1: pH-Dependent Hydrolysis of Isoprenyl Pentanoate

| pH Condition | Catalyst/Nucleophile | Mechanism Summary | Primary Products |

| Acidic (e.g., pH < 2) | H₃O⁺ / H₂O | Protonation of carbonyl oxygen followed by nucleophilic attack by water. youtube.com | Pentanoic Acid, Isoprenol |

| Neutral (e.g., pH ≈ 7) | H₂O | Slow nucleophilic attack by water on the carbonyl carbon. epa.gov | Pentanoic Acid, Isoprenol |

| Basic (e.g., pH > 8) | OH⁻ | Nucleophilic attack by hydroxide ion on the carbonyl carbon. epa.govyoutube.com | Pentanoate (salt), Isoprenol |

Biological Degradation Processes

Microorganisms and their enzymes are crucial drivers for the breakdown of organic compounds like isoprenyl pentanoate in various ecosystems.

Following hydrolysis, microbes metabolize the resulting pentanoic acid and isoprenol.

Pentanoic Acid Metabolism : Pentanoic acid (valeric acid) is expected to undergo rapid primary degradation in the environment, with estimates for complete aerobic biodegradation on the order of days. epa.gov This rapid breakdown limits its persistence.

Isoprenol/Isoprene (B109036) Metabolism : The isoprenyl unit is related to isoprene, a volatile organic compound whose microbial metabolism has been studied. nih.govnih.gov Numerous bacteria, isolated from environments such as soils and marine sediments, are capable of degrading isoprene. nih.gov These microbes can utilize isoprene as their sole source of carbon and energy, incorporating it into their central metabolic pathways. nih.govnih.gov

The cleavage of the ester bond in isoprenyl pentanoate is facilitated by a class of hydrolytic enzymes known as esterases. The enzymatic degradation process typically occurs in two main stages: the adsorption of the enzyme onto the polymer or substrate surface, followed by the hydrolysis of the chemical bonds. frontiersin.orgmdpi.com

Lipases and cutinases are prominent examples of enzymes that can efficiently hydrolyze ester bonds in a variety of substrates, including synthetic polyesters. uva.nlmdpi.com These enzymes are found in microorganisms from diverse environments. frontiersin.org The mechanism involves the enzyme's active site catalyzing the nucleophilic attack of a water molecule on the ester's carbonyl group, effectively breaking the molecule into its constituent alcohol (isoprenol) and carboxylic acid (pentanoic acid). mdpi.com The rate of enzymatic degradation can be influenced by factors such as the chemical structure of the substrate and the physicochemical properties of the environment. mdpi.com

Table 2: Enzymes Involved in Ester Bond Degradation

| Enzyme Class | Common Source | Action on Ester Linkage |

| Lipases | Microorganisms (e.g., Thermomyces lanuginosus, Rhizopus Oryzae), Animals (e.g., Porcine Pancreas) mdpi.commdpi.com | Catalyzes the hydrolysis of ester bonds, breaking them into an alcohol and a carboxylic acid. mdpi.com |

| Cutinases | Fungi, Bacteria | Hydrolyzes ester bonds, particularly in polyesters, by cutting the polymer chain. uva.nl |

| Esterases | Ubiquitous in biological systems | General class of hydrolases that split esters into an acid and an alcohol. |

Environmental Behavior Studies

The environmental fate of a chemical describes its transport and transformation within and between different environmental compartments. hse.gov.uk For isoprenyl pentanoate, its behavior is dictated by its physicochemical properties and its susceptibility to the degradation mechanisms previously discussed.

Water : In aquatic systems, hydrolysis is a key degradation pathway. numberanalytics.com The compound's water solubility will affect its partitioning and bioavailability. epa.gov The degradation products, pentanoic acid and isoprenol, are subject to further microbial breakdown. Because pentanoic acid is readily biodegradable, it is not expected to persist in aquatic environments. epa.gov The presence of emerging contaminants in water, even at low concentrations, can have long-term ecological effects, although the specific impact of isoprenyl pentanoate is not detailed. mdpi.com

Air : The potential for isoprenyl pentanoate to enter the atmosphere depends on its volatility, which is related to its vapor pressure and Henry's Law constant. numberanalytics.comepa.gov Volatile organic compounds (VOCs) in the atmosphere undergo complex degradation pathways, primarily through reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nerc.ac.uk Isoprene, a related volatile compound, is highly reactive in the atmosphere and contributes to the formation of secondary organic aerosols. nih.govnih.gov If volatilized, isoprenyl pentanoate would likely be subject to similar atmospheric photo-oxidation processes. nerc.ac.uk

Table 3: Summary of Environmental Fate of Isoprenyl Pentanoate

| Environmental Compartment | Key Processes | Expected Behavior |

| Soil | Hydrolysis, Microbial Degradation, Adsorption/Desorption | Low persistence expected due to rapid biodegradation of its hydrolysis products. epa.gov Low potential for groundwater leaching. epa.gov |

| Water | pH-Dependent Hydrolysis, Microbial Degradation | Primary degradation via hydrolysis. numberanalytics.com Subsequent biodegradation of resulting acid and alcohol. epa.gov |

| Air | Volatilization, Photo-oxidation | Fate depends on volatility. epa.gov If present, would undergo degradation by atmospheric oxidants like OH radicals. nerc.ac.uk |

Future Perspectives and Emerging Research Areas

Engineering of Biosynthetic Pathways for Enhanced and Targeted Production

The industrial production of specific isoprenoid esters like isoprenyl pentanoate is currently limited by the efficiency of traditional chemical synthesis or extraction from natural sources. Metabolic engineering and synthetic biology offer a promising alternative, aiming to develop microbial cell factories capable of high-yield, targeted production from simple feedstocks. nih.govfrontiersin.org

Isoprenoids are naturally synthesized from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govcam.ac.uk These precursors are produced via two main native pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde-3-phosphate. cam.ac.ukmdpi.com Engineering efforts focus on optimizing these pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netresearchgate.net Strategies include overexpressing rate-limiting enzymes, down-regulating competing pathways, and introducing heterologous pathways to boost the precursor supply. nih.govresearchgate.net

A significant breakthrough is the development of a synthetic Isopentenol Utilization Pathway (IUP). nih.govmit.edu This novel, two-step pathway bypasses the complex native MVA and MEP pathways by converting externally supplied isopentenols (like isoprenol or prenol) directly into IPP and DMAPP. nih.govnih.gov This decouples the production of isoprenoid precursors from the host's central carbon metabolism, simplifying engineering and potentially leading to higher fluxes. mdpi.comnih.gov For example, introducing the IUP into Chlamydomonas reinhardtii resulted in an 8.6-fold increase in IPP titers. mdpi.com In E. coli, the IUP has been successfully used to produce the isoprenoid geranate (B1243311) at titers of 764 mg/L. nih.gov

For the targeted production of isoprenyl pentanoate, the engineered pathway would need to incorporate a final enzymatic step. This would involve identifying and expressing a suitable acyltransferase or ester synthase capable of catalyzing the esterification of an isoprenyl alcohol (e.g., prenol) with pentanoyl-CoA, a derivative of pentanoic acid. While research has focused on producing isoprenoid alcohols and other derivatives, the modular nature of these engineered platforms allows for the potential inclusion of such final tailoring enzymes for specific ester synthesis. nih.govdtu.dk

Table 1: Examples of Engineered Pathways for Isoprenoid Production

| Engineered Pathway/Strategy | Host Organism | Target Product/Precursor | Key Finding | Citation |

|---|---|---|---|---|

| Isopentenol Utilization Pathway (IUP) | E. coli | Geranate | Achieved a titer of 764 mg/L from isopentenols. | nih.gov |

| Isopentenol Utilization Pathway (IUP) | C. reinhardtii | Limonene (B3431351) | 23-fold increase in limonene production compared to the control strain. | mdpi.com |

| Overexpression of MEP pathway genes | E. coli | Abietadiene | Overexpression of isopentenyl diphosphate isomerase (idi) consistently increased diterpene yield. | researchgate.net |

| MVA Pathway Engineering | S. cerevisiae | Patchoulol | Optimization of precursor FPP diversion led to 16.9 mg/L of patchoulol. | nih.gov |

Exploration of Novel Biological Activities in Diverse Organisms

Isoprenoids are one of the largest and most diverse groups of natural products, known to perform a wide array of biological functions. researchgate.net While the specific bioactivities of isoprenyl pentanoate are not extensively documented, research on related isoprenyl compounds and esters provides a strong basis for future exploration. A key area of investigation is their ability to modulate inflammatory responses. google.com Certain novel isoprenyl compounds have been shown to inhibit the infiltration of helper T-lymphocytes and reduce the oxidative burst response from neutrophils, indicating potent anti-inflammatory potential. google.com These effects may be mediated through various inflammatory pathways, including G-protein coupled receptors and PPAR-mediated pathways. google.com

The antimicrobial properties of isoprenoids are also a significant field of study. Plant extracts rich in isoprenylated compounds have demonstrated activity against a range of pathogenic bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.netmdpi.com For instance, certain isoprenylated flavones from Artocarpus chama showed strong activity against bacteria implicated in skin infections. researchgate.net Similarly, norditerpenes, which are derived from isoprenoid precursors, have exhibited antibacterial activity against Helicobacter pylori and various marine bacteria. mdpi.com Given that many esters of organic acids possess antimicrobial properties, it is plausible that isoprenyl pentanoate could exhibit similar activities, a hypothesis that warrants investigation against diverse microbial panels, including bacteria, fungi, and yeasts. mdpi.com

Furthermore, marine organisms, particularly sponges, are a rich source of unique secondary metabolites with diverse biological activities, including cytotoxic and antibacterial effects. ekb.eg Investigating marine sources for the presence of isoprenyl pentanoate or similar structures could reveal novel compounds with unique pharmacological profiles. Future research should focus on systematic screening of isoprenyl pentanoate against various cell lines and pathogens to create a comprehensive profile of its biological effects. ontosight.ai

Development of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. acs.org Future research into the synthesis of isoprenyl pentanoate will likely focus on these sustainable approaches, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

One of the most promising green strategies is the use of enzymes as catalysts. Enzymatic synthesis, often carried out in milder conditions, offers high specificity, which can reduce the need for protecting groups and minimize by-products. acs.org For the synthesis of esters like isoprenyl pentanoate, lipases are excellent candidates for catalyzing the direct esterification of an isoprenyl alcohol with pentanoic acid or the transesterification of a simple pentanoate ester. This approach aligns with the green chemistry principle of maximizing atom economy. acs.org

Another innovative approach involves the use of isopropenyl esters as acyl donors. nih.gov For example, isopropenyl acetate (B1210297) has been used as an effective and green acetylating agent, as its only by-product is acetone, which is environmentally benign and easily removed. acs.orgrsc.org A similar strategy could be developed using isopropenyl pentanoate for pentanoylation reactions. The synthesis of N-arylamides using isopropenyl esters has been demonstrated with high yields (up to 99%) using reusable heterogeneous catalysts like H-Montmorillonite, highlighting the atom-economical and environmentally friendly nature of this pathway. nih.gov

The development of continuous-flow processes also represents a significant step towards more sustainable chemical manufacturing. acs.org Continuous-flow reactors offer better control over reaction parameters, improved safety, and can lead to higher efficiency compared to batch processes. The synthesis of valuable chemicals like triacetin (B1683017) from glycerol (B35011) has been successfully demonstrated using a continuous-flow system with a heterogeneous acid catalyst, a method that could be adapted for the production of isoprenyl pentanoate. acs.org

Table 2: Comparison of Green Synthesis Principles and Applications

| Green Chemistry Approach | Key Principle | Potential Application for Isoprenyl Pentanoate Synthesis | Citation |

|---|---|---|---|

| Enzymatic Catalysis | Use of specific and renewable catalysts; mild reaction conditions. | Direct esterification of isoprenol and pentanoic acid using a lipase. | acs.org |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, reducing waste. | Amidation with isopropenyl esters using H-Montmorillonite catalyst. | nih.gov |

| Use of Greener Reagents | Designing reagents that produce benign by-products. | Using an isopropenyl pentanoate equivalent for pentanoylation, producing acetone. | nih.govacs.org |

| Continuous-Flow Synthesis | Enhanced energy efficiency, safety, and process control. | Continuous production using a packed-bed reactor with a solid acid catalyst. | acs.org |

Advanced Environmental Fate Modeling and Risk Assessment Approaches

As with any chemical intended for wider use, a thorough understanding of its environmental fate and potential risks is crucial. An environmental risk assessment (ERA) for a compound like isoprenyl pentanoate involves evaluating its persistence, mobility, and ecotoxicity. roche.comakademie-fresenius.com Future research will leverage advanced computer models and standardized testing protocols to predict how the compound behaves in the environment.

Multimedia environmental fate models, such as the "Mackay-type" SimpleBox model, are used to predict the distribution of a chemical across various environmental compartments, including air, water, soil, and sediment. nanofase.eurivm.nl These models use key chemical properties as inputs, such as degradation rates (e.g., aerobic transformation in soil and water), mobility (adsorption/desorption behavior, often described by an OECD 106 study), and the plant uptake factor (PUF). fera.co.ukfera.co.uk Advanced modeling approaches are continuously being developed to improve the accuracy of these predictions. eeer.org

The risk assessment process typically follows a tiered approach. iaia.org Initially, predicted environmental concentrations (PECs) derived from modeling are compared to predicted no-effect concentrations (PNECs) for relevant organisms. eeer.org If the initial screening indicates a potential risk, more complex and specific studies are conducted. This can include higher-tier studies like field dissipation tests and aquatic sediment system simulations to generate more reliable data on the compound's transformation and persistence under realistic conditions. fera.co.uk

For a substance like isoprenyl pentanoate, key research questions would involve determining its rate of biodegradation in soil and aquatic systems, its potential for bioaccumulation in organisms, and its phototransformation in the presence of sunlight. roche.comfera.co.uk As regulatory requirements become more stringent, there is a growing emphasis on understanding the fate of major transformation products as well, as these can sometimes be more persistent or toxic than the parent compound. fera.co.ukfera.co.uk Advanced analytical techniques are crucial for detecting and quantifying the parent compound and its metabolites at very low concentrations in complex environmental samples. fera.co.uk

Q & A

Q. What are the optimal synthetic routes for isoprenyl pentanoate, and how do reaction conditions influence yield and purity?

Isoprenyl pentanoate can be synthesized via esterification between isoprenol and pentanoic acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Key variables include temperature (60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. For example, enzymatic routes may offer higher specificity but require longer reaction times . Purification often involves distillation or column chromatography, with yields validated via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most reliable for characterizing isoprenyl pentanoate and its intermediates?

- GC-MS : Quantifies purity and identifies volatile byproducts using retention indices and mass fragmentation patterns .

- NMR (¹H/¹³C) : Confirms structural integrity, particularly ester bond formation (δ ~4.1–4.3 ppm for the isoprenyl oxymethylene group) .

- FTIR : Validates functional groups (C=O stretch at ~1740 cm⁻¹ for esters) . Method validation should include spike-recovery experiments and comparison with reference spectra from databases like NIST or PubChem .

Q. How can researchers design controlled experiments to assess isoprenyl pentanoate’s stability under varying storage conditions?

Stability studies should test degradation kinetics under factors like temperature (4°C vs. 25°C), humidity, and light exposure. Use HPLC to monitor degradation products (e.g., free pentanoic acid). Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf life, with data analyzed via Arrhenius models .

Advanced Research Questions

Q. What mechanisms underlie isoprenyl pentanoate’s metabolic interactions in cellular models, and how can isotopic tracing clarify its pathways?

Isoprenyl pentanoate may undergo hydrolysis to release pentanoate, which enters the tricarboxylic acid (TCA) cycle via acetyl-CoA and succinyl-CoA. Using ¹³C-labeled isoprenyl pentanoate, researchers can track carbon flux via GC-MS or LC-MS. For example, ¹³C incorporation into citrate (via acetyl-CoA) and glutamate (via succinyl-CoA) reveals dual metabolic entry points, as seen in similar esters . Flux balance analysis and siRNA knockdowns of key enzymes (e.g., ATP-citrate lyase) can further elucidate pathway dominance .

Q. How does isoprenyl pentanoate modulate epigenetic regulation in immune cells, and what experimental approaches validate these effects?

Pentanoate derivatives are known HDAC inhibitors and substrates for histone acetyltransferases (HATs). To study isoprenyl pentanoate:

- Perform chromatin immunoprecipitation (ChIP-seq) to assess histone acetylation (e.g., H3K27ac) in treated T-cells.

- Combine with RNA-seq to link epigenetic changes to gene expression (e.g., IL-10 upregulation).

- Use inhibitors (e.g., 2-hydroxycitrate) to block ATP-citrate lyase and test dependency on metabolic-epigenetic crosstalk .

Q. What contradictions exist in the literature regarding isoprenyl pentanoate’s anti-inflammatory effects, and how can meta-analysis resolve them?

Some studies report pentanoate-induced IL-10 upregulation in regulatory T-cells , while others note context-dependent pro-inflammatory outcomes. A systematic review should:

Q. How can combustion kinetics of isoprenyl pentanoate be modeled for biofuel applications, and what experimental setups validate these models?

Jet-stirred reactor (JSR) experiments at 10 atm and 560–1160 K can measure species concentration profiles (e.g., CO, CH₂O) via laser diagnostics. Laminar burning velocity in spherical chambers quantifies flame propagation. Detailed kinetic models (e.g., 2700+ reactions) require validation against experimental data, with sensitivity analysis identifying rate-limiting steps (e.g., H-abstraction reactions) .

Methodological Considerations

Q. What strategies mitigate batch-to-batch variability in isoprenyl pentanoate synthesis for reproducible research?

- Standardize starting material purity (≥99% for isoprenol/pentanoic acid).

- Implement in-process monitoring (e.g., inline FTIR for real-time reaction tracking).

- Use design of experiments (DoE) to optimize parameters (e.g., Taguchi methods for catalyst/solvent screening) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for isoprenyl pentanoate’s reactivity?

Q. What in vitro and in vivo models are appropriate for assessing isoprenyl pentanoate’s toxicity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.